Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)

1-Boc-4-(2-(Trifluormethyl)phenoxy)piperidin ist eine geschützte Piperidin-Verbindung mit einer Boc-Schutzgruppe (tert-Butyloxycarbonyl) und einer 2-(Trifluormethyl)phenoxy-Substituenten an Position 4. Diese Verbindung ist von besonderem Interesse in der medizinischen Chemie und Wirkstoffforschung, da sie als vielseitiges Zwischenprodukt für die Synthese von pharmazeutischen Wirkstoffen dient. Die Boc-Gruppe ermöglicht eine selektive Deprotection unter milden sauren Bedingungen, was die weitere Funktionalisierung des Piperidinrings erleichtert. Der elektronenziehende Trifluormethyl-Substituent am Phenoxyrest verleiht der Verbindung zusätzliche chemische Stabilität und beeinflusst deren Reaktivität in nachfolgenden Syntheseschritten. Aufgrund dieser Eigenschaften eignet sich die Verbindung besonders für die Entwicklung von Wirkstoffen mit verbesserten pharmakokinetischen Eigenschaften.
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine structure
921605-76-7 structure
Product Name:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
CAS-Nr.:921605-76-7
MF:C17H22F3NO3
MW:345.356695652008
CID:827375
PubChem ID:46941590
Update Time:2025-09-20

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
    • TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE
    • tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
    • 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)
    • DB-002185
    • 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
    • SCHEMBL71246
    • tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate
    • AKOS015900410
    • 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • 921605-76-7
    • tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
    • DTXSID60677459
    • MDL: MFCD16659832
    • Inchi: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3
    • InChI-Schlüssel: NMYLUTZGNZLFET-UHFFFAOYSA-N
    • Lächelt: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 345.155
  • Monoisotopenmasse: 345.155
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 426
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 38.8A^2
  • XLogP3: 4.2

Experimentelle Eigenschaften

  • Dichte: 1.200
  • Siedepunkt: 394.295 °C at 760 mmHg
  • Flammpunkt: 192.263 °C

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM180662-1g
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 95%
1g
$729 2021-08-05
Alichem
A129004934-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95%
1g
$640.56 2023-08-31
Chemenu
CM180662-1g
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 95%
1g
$730 2024-07-20
A2B Chem LLC
AH96643-5g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 97%
5g
$972.00 2024-07-18
A2B Chem LLC
AH96643-25g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 97%
25g
$1800.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658284-1g
Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
921605-76-7 98%
1g
¥6594.00 2024-04-25
Ambeed
A352181-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95+%
1g
$608.0 2025-04-15
Crysdot LLC
CD11013624-1g
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
921605-76-7 95+%
1g
$772 2024-07-19

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, 25 °C
Referenz
Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 24 h, 70 °C
Referenz
Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
Referenz
Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
Referenz
Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 14 h, 0 °C → rt
Referenz
Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, rt; overnight, rt
Referenz
Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
Referenz
Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, rt
Referenz
Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
Referenz
Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, 80 °C
Referenz
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities
Cioffi, Christopher L. ; Muthuraman, Parthasarathy; Raja, Arun; Varadi, Andras; Racz, Boglarka; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 24 h, 70 °C
Referenz
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  overnight, 60 °C
Referenz
Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
Referenz
Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, rt; overnight, rt
Referenz
Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions
, France, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, France, , ,

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
Bestellnummer:A847799
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:16
Preis ($):547.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
A847799
Reinheit:99%
Menge:1g
Preis ($):547.0
Email